2-bromo-1H-pyrrolo[3,2-c]pyridine
Overview
Description
2-Bromo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a bromine atom attached at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 2-bromo-1H-pyrrolo[3,2-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) and colchicine-binding site inhibitors . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . Colchicine-binding site inhibitors are involved in disrupting the balance of microtubule dynamics, leading to mitotic arrest .
Mode of Action
This compound interacts with its targets, leading to significant changes. For FGFRs, it exhibits potent inhibitory activity . In the case of colchicine-binding site inhibitors, it potently inhibits tubulin polymerization .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
In the case of colchicine-binding site inhibitors, they disrupt the balance of microtubule dynamics by binding to specific binding sites of microtubule proteins, leading to mitotic arrest .
Result of Action
The compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis . Furthermore, it significantly inhibits the migration and invasion of cells . For colchicine-binding site inhibitors, it potently inhibits tubulin polymerization and disrupts tubulin microtubule dynamics . It also causes G2/M phase cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
2-bromo-1H-pyrrolo[3,2-c]pyridine has been shown to interact with various enzymes and proteins. For instance, it has been synthesized as a colchicine-binding site inhibitor . Colchicine is a protein that plays a crucial role in cell division, and inhibitors of this protein can disrupt cell division and potentially halt the growth of cancer cells .
Cellular Effects
In cellular studies, this compound has demonstrated potent anti-tumor activities against several cancer cell lines, including HeLa, SGC-7901, and MCF-7 . It has been shown to inhibit tubulin polymerization, disrupt microtubule dynamics, and cause G2/M phase cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound interacts with tubulin by forming hydrogen bonds with colchicine sites Thrα179 and Asnβ349 . This interaction inhibits tubulin polymerization, a crucial process in cell division .
Temporal Effects in Laboratory Settings
Given its potent anti-tumor activities, it is likely that it exhibits long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a pyridine derivative.
Bromination: The pyridine derivative undergoes bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Cyclization: The brominated pyridine derivative is then subjected to cyclization reactions to form the fused pyrrolo[3,2-c]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization processes, often optimized for yield and purity. These methods typically use continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the electronic properties of the fused ring system.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Bromo-1H-pyrrolo[3,2-c]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential anticancer agents, particularly those targeting tubulin polymerization.
Biological Studies: The compound is studied for its interactions with biological targets, such as kinases and other enzymes.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Material Science: The compound is explored for its potential use in organic electronics and other advanced materials.
Comparison with Similar Compounds
2-Bromo-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds:
1H-Pyrrolo[2,3-b]pyridine: This compound also features a fused pyridine-pyrrole ring system but with different substitution patterns and biological activities.
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Similar in structure but with the bromine atom at a different position, leading to distinct chemical reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and material science. Its unique structure and reactivity make it a valuable tool for developing new therapeutic agents and studying complex biological systems.
Properties
IUPAC Name |
2-bromo-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQRGOAGPBBQFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299031 | |
Record name | 2-Bromo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246552-50-0 | |
Record name | 2-Bromo-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246552-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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